molecular formula C11H13N3O B8636592 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline

3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No. B8636592
M. Wt: 203.24 g/mol
InChI Key: RCTMIRRFWNWQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-methoxy-4-(1-methylpyrazol-4-yl)aniline

InChI

InChI=1S/C11H13N3O/c1-14-7-8(6-13-14)10-4-3-9(12)5-11(10)15-2/h3-7H,12H2,1-2H3

InChI Key

RCTMIRRFWNWQRO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C(C=C2)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A DMF solution of diethyl 1-methyl-1H-pyrazol-4-ylboronate, 4-bromo-3-methoxy nitrobenzene together with Pd(dppf) and K2CO3 were heated at reflux overnight. The product obtained was reduced with Fe in MeOH/ammonium chloride to provide the title compound. LC-MS (M+H)+=204.2. 1H NMR (400 MHz, DMSO-d6): δ ppm 7.84 (1H, s), 7.66 (1H, s), 7.19 (1H, J=8.2 Hz, d), 6.29 (1H, s), 6.18 (1H, J=2.0, 8.2 Hz, dd), 5.31 (2H, br s), 3.80 (3H, s), 3.75 (3H, s).
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Pd(dppf)
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MeOH ammonium chloride
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Synthesis routes and methods II

Procedure details

Step K (2): 10% Palladium on carbon (1.0 g) was added under an atmosphere of nitrogen to a solution of 4-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole (10.0 g, 42.9 mmol) in methanol (100 mL). The flask was repeated evacuated and flushed with hydrogen gas. The resulting mixture was allowed to stir at rt for 16 h under. The reaction vessel was purged with nitrogen gas. The crude reaction mixture was filtered through a short diatomaceous earth (Celite®) plug. Rinsed reaction vessel and plug with methanol. Concentrated filtrate in vacuo. Dried residue on high vacuum overnight to afford 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline (6.8 g, 78% yield). LC-MS (M+H)+ 204.2. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.84 (s, 1 H) 7.66 (s, 1 H) 7.19 (d, J=8.2 Hz, 1 H) 6.28 (s, 1 H), 6.18 (d, J=8.2 Hz, 1 H) 5.31 (br s, 1 H), 3.88 (s, 3 H), 3.74 (s, 3 H).
[Compound]
Name
( 2 )
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0 (± 1) mol
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4-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole
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10 g
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1 g
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100 mL
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Synthesis routes and methods III

Procedure details

A mixture of 4-(2-methoxy-4-nitro-phenyl)-1-methyl-1H-pyrazole (240 mg, 1.03 mmol) and palladium on carbon 10% (55 mg, 0.052 mmol) in methanol (15 mL) was stirred for 2 hours at under hydrogen atmosphere. The mixture was filtrated and the solvent evaporated to afford the title compound (210 mg, 100%) as a white solid. MS ISP (m/e): 204.3.0 [(M+H)+]. 1H NMR (CDCl3, 300 MHz): δ (ppm)=7.76 (s, 1H), 7.70 (s, 1H), 7.28 (d, 1H), 6.32 (d, 2H), 3.91 (s, 3H), 3.85 (s, 3H), 3.68 (s broad, 2H). Mp 129-131° C.
Name
4-(2-methoxy-4-nitro-phenyl)-1-methyl-1H-pyrazole
Quantity
240 mg
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reactant
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55 mg
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15 mL
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Yield
100%

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